Methyl 5-ethyl-2-methoxybenzoate

Cytotoxicity Benzoate Esters SAR

Methyl 5-ethyl-2-methoxybenzoate (CAS 66873-88-9; MF C11H14O3; MW 194.23 g/mol) is a di-substituted aromatic ester characterized by a methoxy group at the ortho position and an ethyl group at the meta position relative to the methyl ester moiety. This substitution pattern, which includes both electron-donating alkyl and alkoxy substituents, distinguishes its chemical reactivity and physicochemical profile from simpler benzoate esters.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B14773883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-ethyl-2-methoxybenzoate
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OC)C(=O)OC
InChIInChI=1S/C11H14O3/c1-4-8-5-6-10(13-2)9(7-8)11(12)14-3/h5-7H,4H2,1-3H3
InChIKeyZHOXTKBEGLGBBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Ethyl-2-Methoxybenzoate: Procurement-Ready Technical Profile and Research-Grade Characterization


Methyl 5-ethyl-2-methoxybenzoate (CAS 66873-88-9; MF C11H14O3; MW 194.23 g/mol) is a di-substituted aromatic ester characterized by a methoxy group at the ortho position and an ethyl group at the meta position relative to the methyl ester moiety . This substitution pattern, which includes both electron-donating alkyl and alkoxy substituents, distinguishes its chemical reactivity and physicochemical profile from simpler benzoate esters. The compound is commercially available from multiple specialized chemical suppliers with a typical specification minimum purity of 95% and a recommended long-term storage condition at room temperature, reflecting its ambient stability and ease of handling for research and development applications .

Methyl 5-Ethyl-2-Methoxybenzoate: Why Interchangeability with Common Alkyl Benzoates Is Not Supported


Substituting methyl 5-ethyl-2-methoxybenzoate with a simpler, less substituted alkyl benzoate, such as methyl or ethyl benzoate, is not advisable for applications where specific physicochemical properties or biological interaction profiles are critical. The introduction of the ortho-methoxy group increases the electron density on the aromatic ring through resonance donation, while the meta-ethyl group provides a sterically unhindered inductive electron-donating effect. This unique electronic environment differs substantially from unsubstituted or mono-substituted benzoates . In cellular models, this difference translates to significant variance in biological outcomes. For instance, a class-level analysis of n-alkyl benzoates demonstrates a clear correlation between alkyl chain length and in vitro cytotoxicity (IC50 ranking: butyl > propyl > ethyl > methyl benzoate), underscoring that even minor structural modifications within this chemical family lead to quantifiable, non-linear changes in biological activity [1]. Therefore, assuming functional equivalence without direct comparative data poses a substantial risk to experimental reproducibility and the validity of structure-activity relationship (SAR) studies.

Methyl 5-Ethyl-2-Methoxybenzoate: A Quantitative Differential Evidence Guide Against Chemical and Functional Analogs


Comparative In Vitro Cytotoxicity Profile of Methyl 5-Ethyl-2-Methoxybenzoate vs. Simpler Alkyl Benzoates in a Mammalian Cell Line

In a controlled in vitro study assessing cellular toxicity in the HEp-2 human cell line, a clear rank-order of cytotoxicity was established for a series of n-alkyl benzoates. This class-level inference provides a critical baseline: the toxicity, as measured by the concentration required to inhibit 50% of cellular protein content (IC50), increases with the lipophilicity conferred by longer alkyl chains [1].

Cytotoxicity Benzoate Esters SAR Toxicology Cosmetic Safety

Potential for Regioisomer-Specific Analytical Differentiation via Electron Ionization Mass Spectrometry

Methyl 5-ethyl-2-methoxybenzoate is one of several possible regioisomers resulting from the substitution of an ethyl and a methoxy group on a methyl benzoate core. A comparative study on a closely related class of compounds—the regioisomeric ethoxy- and methoxymethyl-substituted methyl benzoates—demonstrated that electron ionization (EI) mass spectrometry can produce distinct and reproducible fragmentation pathways for 2-, 3-, and 4-substituted isomers [1]. This supports the strong class-level inference that the 2-methoxy-5-ethyl substitution pattern of the target compound will yield a unique mass spectral fingerprint, enabling its unambiguous identification and differentiation from its isomers in complex mixtures.

Analytical Chemistry Mass Spectrometry Regioisomer Differentiation Forensics Quality Control

Spectral Identification via Comparative 13C NMR Chemical Shift Analysis of Substituted Methyl Benzoates

The 13C NMR chemical shifts for the aromatic and carbonyl carbons of methyl 5-ethyl-2-methoxybenzoate can be contextualized against a foundational dataset of 20 substituted methyl benzoates. A comprehensive 13C NMR study measured the shielding effects of various substituents on the aromatic ring and the carbomethoxyl group, providing a quantitative baseline for predicting and interpreting the spectrum of the target compound [1]. The presence of both an ortho-methoxy and a meta-ethyl group will result in a specific shielding pattern distinct from mono-substituted or differently di-substituted analogs, a difference that is quantifiable in ppm.

NMR Spectroscopy 13C NMR Structural Elucidation Analytical Chemistry Chemical Synthesis

Methyl 5-Ethyl-2-Methoxybenzoate: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Synthetic Intermediate for Advanced Pharmacophores and Agrochemicals

Methyl 5-ethyl-2-methoxybenzoate serves as a valuable building block in medicinal chemistry and agrochemical research. Its ester group is a standard handle for further derivatization (e.g., hydrolysis to the corresponding acid, reduction to an alcohol, or conversion to an amide), while the 5-ethyl and 2-methoxy substituents offer defined points for exploring structure-activity relationships (SAR) in lead optimization programs. Patents and synthetic literature cite its utility as an intermediate in the preparation of complex molecules, including those with potential antibacterial and pesticidal activities [1][2]. The compound's commercial availability at 95% purity supports its direct use in multi-step synthetic sequences without requiring in-house de novo construction of this substituted benzoate core.

Analytical Reference Standard and Forensic Marker

The unique regioisomeric identity of methyl 5-ethyl-2-methoxybenzoate, as supported by class-level mass spectrometric evidence, makes it a suitable candidate for use as an analytical reference standard [1]. Its distinct fragmentation pattern can be leveraged to develop targeted GC-MS or LC-MS methods for detecting or quantifying this specific isomer in complex sample matrices. This is particularly relevant in forensic chemistry for the identification of related substances or in metabolomics research for tracking the fate of structurally related probes or pro-drugs.

Component in Liquid Crystal and Advanced Material Formulations

Aromatic esters, particularly substituted benzoates, are a well-established core motif in the design of liquid crystalline materials due to their rigidity and polarizability. Patent literature explicitly identifies benzoic acid esters, including those with alkoxy and alkyl substitutions, as components of liquid-crystalline media used in display technologies [1]. The specific combination of a 2-methoxy and a 5-ethyl group on methyl 5-ethyl-2-methoxybenzoate may impart desirable mesomorphic properties, such as a specific phase transition temperature range or dielectric anisotropy, which are critical parameters for formulating functional materials.

Structure-Activity Relationship (SAR) Probe in Cytotoxicity and Safety Studies

Given the established class-level relationship between alkyl benzoate structure and in vitro cytotoxicity, methyl 5-ethyl-2-methoxybenzoate can be employed as a specific probe to dissect the contributions of aromatic ring substitution to cellular toxicity [1]. By comparing its cytotoxicity profile against the baseline data for methyl, ethyl, propyl, and butyl benzoates, researchers can deconvolute the effects of lipophilicity (chain length) from the electronic and steric effects imparted by the methoxy and ethyl ring substituents. This application is essential for designing safer chemical intermediates, excipients, or preservatives for pharmaceutical and cosmetic use.

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